![molecular formula C15H20FNO3 B13681816 N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine](/img/structure/B13681816.png)
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further substituted with a 3-fluorooxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine typically involves multiple steps:
Formation of the 3-fluorooxetane moiety: This can be achieved through the reaction of appropriate starting materials under fluorination conditions.
Attachment to the phenyl ring: The 3-fluorooxetane moiety is then attached to the phenyl ring via a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of the Boc-protected amine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The fluoro group on the oxetane ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The phenyl ring can undergo further functionalization through coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Produces substituted oxetane derivatives.
Coupling Reactions: Results in further functionalized phenyl derivatives.
Scientific Research Applications
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated oxetane moieties in biological systems.
Mechanism of Action
The mechanism of action of N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The fluorooxetane moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-[4-(oxetan-3-yl)phenyl]methanamine: Lacks the fluoro group, which may result in different reactivity and biological activity.
N-Boc-1-[4-(3-chlorooxetan-3-yl)phenyl]methanamine: Contains a chloro group instead of a fluoro group, which can affect its chemical properties and reactivity.
Uniqueness
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is unique due to the presence of the fluorooxetane moiety, which can impart distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
N-Boc-1-[4-(3-fluorooxetan-3-yl)phenyl]methanamine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps that can include the protection of amines, formation of oxetane structures, and various coupling reactions. The following general steps outline the synthesis:
- Protection of Amine : The amine group is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
- Formation of Oxetane : The 3-fluorooxetan-3-yl moiety is synthesized through cyclization reactions involving suitable precursors.
- Coupling Reaction : The protected amine is coupled with the phenyl group to form the final compound.
Biological Activity
This compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, lactate dehydrogenase (LDH) inhibitors have been studied for their potential in cancer treatment due to their role in the metabolic shift observed in tumor cells. A comparative analysis of LDH inhibitors shows varying IC50 values (the concentration required to inhibit 50% of the enzyme activity) across different compounds, highlighting the importance of structural modifications for enhancing potency.
Compound | Biochemical LDHA IC50 (nM) | Cytotoxicity IC50 (nM) |
---|---|---|
11 | 9 | 902 |
12 | 11 | 505 |
13 | 14 | 487 |
N-Boc | TBD | TBD |
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines such as A673 and MiaPaCa-2, compounds with similar structures have shown promising cytotoxic effects. For instance, compound 12 exhibited an IC50 of 505 nM against A673 cells, indicating significant anti-cancer activity.
- Mechanistic Studies : Investigations into the mechanism of action for related compounds reveal that they may modulate pathways involving TBK1 (TANK-binding kinase 1) and IKKε (I-Kappa-B kinase epsilon), which are crucial in cancer cell survival and inflammation responses. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in resistant cancer types.
Research Findings
Recent studies have focused on the pharmacological potential of N-Boc derivatives in treating diseases mediated by specific kinases. For instance, compounds that inhibit TBK1 have shown efficacy in reducing the survival of certain cancer cell lines, as evidenced by shRNA kinome screens that identified TBK1's role in HER2+ breast cancer cell survival .
Moreover, structural modifications such as introducing fluorinated groups (e.g., 3-fluorooxetan) have been linked to enhanced bioactivity and selectivity towards targeted enzymes . This suggests that further exploration into the structure-activity relationship (SAR) of N-Boc derivatives could yield more potent therapeutic agents.
Properties
Molecular Formula |
C15H20FNO3 |
---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-(3-fluorooxetan-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20FNO3/c1-14(2,3)20-13(18)17-8-11-4-6-12(7-5-11)15(16)9-19-10-15/h4-7H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
KJMDAWFDUNFXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.